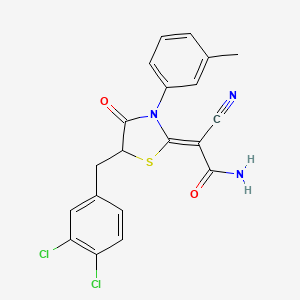
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound features a thiazolidin-2,4-dione scaffold, which is known for its pharmacological versatility. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic and inflammatory pathways.
The biological activity of thiazolidine derivatives, including the compound , primarily involves:
- PPAR Activation : The compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPAR-γ can lead to improved insulin resistance and lower blood glucose levels, making it a candidate for antidiabetic therapy .
- Antimicrobial Properties : Thiazolidine derivatives have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens by disrupting cellular processes such as cell wall synthesis and glucose transport mechanisms .
- Anticancer Activity : Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and angiogenesis . The mechanism often involves interaction with specific proteins that regulate apoptosis and cell proliferation.
Antidiabetic Activity
A study highlighted the potential of thiazolidine derivatives in enhancing insulin sensitivity through PPAR-γ activation. The compound exhibited significant hypoglycemic effects in diabetic models, suggesting its utility in managing type 2 diabetes .
Antimicrobial Activity
In vitro evaluations showed that the compound possesses strong antifungal properties against Candida species. The mechanism was linked to glucose transport inhibition, leading to cell wall morphological changes and subsequent cell death .
| Activity | Pathogen/Cell Type | Effect | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | Inhibition of growth | |
| Anticancer | HeLa cells | Induction of apoptosis | |
| Antidiabetic | Diabetic models | Improved insulin sensitivity |
Anticancer Activity
The anticancer potential was further explored through various studies demonstrating that thiazolidine derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis. For instance, a derivative showed a notable decrease in VEGF production in human granulosa cells, implicating its role in tumor vascularization control .
Propriétés
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-3-2-4-13(7-11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-5-6-15(21)16(22)8-12/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAKGCXFOADDSE-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














